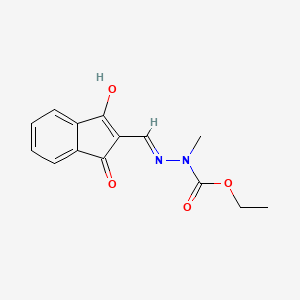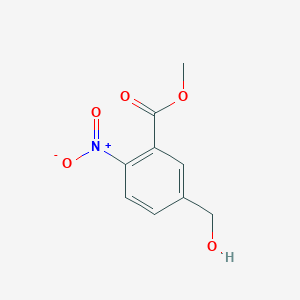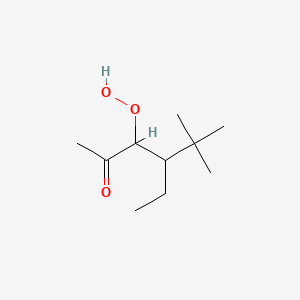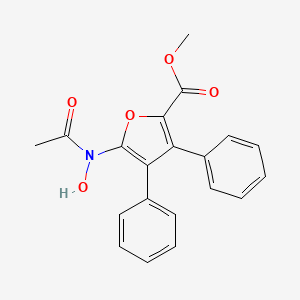
9-Tridecyl-3,6,12,15-tetraoxa-9-azaheptadecane-1,17-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Tridecyl-3,6,12,15-tetraoxa-9-azaheptadecane-1,17-diol is a complex organic compound characterized by its unique structure, which includes multiple ether and alcohol functional groups
Métodos De Preparación
The synthesis of 9-Tridecyl-3,6,12,15-tetraoxa-9-azaheptadecane-1,17-diol typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
9-Tridecyl-3,6,12,15-tetraoxa-9-azaheptadecane-1,17-diol can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used in the study of cellular processes and interactions. In medicine, it has potential applications in drug development and delivery systems. Industrially, it can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 9-Tridecyl-3,6,12,15-tetraoxa-9-azaheptadecane-1,17-diol involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar compounds to 9-Tridecyl-3,6,12,15-tetraoxa-9-azaheptadecane-1,17-diol include other polyether and polyalcohol compounds. These compounds share some structural similarities but differ in their specific functional groups and chain lengths. The unique combination of ether and alcohol groups in this compound distinguishes it from other similar compounds, providing it with unique chemical and physical properties.
Propiedades
| 140615-75-4 | |
Fórmula molecular |
C25H53NO6 |
Peso molecular |
463.7 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl-tridecylamino]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C25H53NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-26(14-18-29-22-24-31-20-16-27)15-19-30-23-25-32-21-17-28/h27-28H,2-25H2,1H3 |
Clave InChI |
TZELTIHDQSYCFX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCN(CCOCCOCCO)CCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(3,5-Dimethoxyphenyl)methyl]-4,6-dimethoxybenzoic acid](/img/structure/B14274899.png)


